3-Bromo-6-fluoro-2-methoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-6-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJISGIPNUDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659386 | |
| Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-30-8 | |
| Record name | B-(3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications
CAS Number: 957120-30-8
This technical guide provides an in-depth overview of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a probable synthetic route, and its application in carbon-carbon bond formation.
Chemical Properties and Data
This compound is a halogenated and methoxy-substituted phenylboronic acid. Its unique substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]
| Property | Value | Reference |
| CAS Number | 957120-30-8 | [4][5][6] |
| Molecular Formula | C₇H₇BBrFO₃ | [4][5] |
| Molecular Weight | 248.84 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 130-135 °C |
Synthesis Protocol: Lithiation-Borylation Approach
Reaction Scheme:
A plausible synthetic pathway for this compound.
Materials:
-
2-bromo-4-fluoro-1-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-4-fluoro-1-methoxybenzene and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[8][9]
-
Borylation: Trimethyl borate is added dropwise to the cooled solution, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[8][9]
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (2-3 times).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the desired this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or substituted aromatic structures.[3] These structures are prevalent in many biologically active compounds.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
The degassed solvent system is added, and the reaction mixture is heated (typically between 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its preparation via a lithiation-borylation pathway and its subsequent use in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols and data presented in this guide offer a comprehensive resource for scientists working with this compound.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | 957120-30-8 [chemicalbook.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
This technical guide provides a comprehensive overview of the chemical properties, safety, and applications of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development and materials science.
Core Chemical Properties
This compound, with the CAS Number 957120-30-8, is a substituted phenylboronic acid. These compounds are of significant interest in organic synthesis, primarily for their utility in carbon-carbon bond-forming reactions.
| Property | Value | Source |
| CAS Number | 957120-30-8 | [1][2] |
| Molecular Formula | C₇H₇BBrFO₃ | [1] |
| Molecular Weight | 248.84 g/mol | [1][3] |
| Purity | Typically ≥96% | [3] |
| Appearance | Solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data:
Safety and Handling
The following safety information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep container tightly closed.
-
Handle in a fume hood with adequate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The presence of the bromo, fluoro, and methoxy substituents on the phenyl ring allows for the introduction of this specific functionality into a wide range of organic molecules, making it a valuable tool in the synthesis of complex pharmaceuticals and functional materials.
Reaction Mechanism:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound are typically developed in-house by research organizations. However, a general procedure for a Suzuki-Miyaura coupling reaction is provided below as a starting point. Researchers must optimize conditions for their specific substrates.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers chemists the ability to introduce specific electronic and steric properties into target molecules. As with all chemical reagents, proper safety precautions must be observed during its handling and use. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | 957120-30-8 [chemicalbook.com]
- 3. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]
- 4. 2-溴-6-氟-3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(957120-30-8) 1H NMR [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in Synthetic Chemistry and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides essential information on 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in medicinal chemistry. It details the physicochemical properties, a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the context of kinase inhibitor development. This document serves as a practical resource for researchers engaged in the synthesis of novel small molecule therapeutics.
Compound Properties
This compound is a substituted phenylboronic acid commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern makes it a valuable reagent for introducing a specific fluorinated and methoxylated phenyl motif into target molecules, a common strategy in the design of bioactive compounds.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below. The molecular weight is confirmed to be 248.84 g/mol .[1][2][3]
| Property | Value |
| Molecular Formula | C₇H₇BBrFO₃ |
| Molecular Weight | 248.84 g/mol |
| CAS Number | 957120-30-8 |
| Appearance | Typically an off-white to white solid |
| Purity | >96% (Typical) |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C-C bond with an aryl or vinyl halide. This reaction is fundamental in drug discovery for synthesizing bi-aryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.
Experimental Protocol: Synthesis of a Bi-aryl Compound
This protocol details a representative Suzuki-Miyaura reaction using this compound and a generic aryl bromide (e.g., 4-bromopyridine hydrochloride) to illustrate the methodology.
Materials:
-
This compound (1.0 eq)
-
4-Bromopyridine hydrochloride (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Saturated NaCl solution)
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromopyridine hydrochloride, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated NaCl solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final bi-aryl product.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling protocol described above.
Relevance in Drug Discovery: Kinase Signaling Pathways
Bi-aryl molecules synthesized using reagents like this compound are often investigated as inhibitors of protein kinases. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below represents a simplified, generic kinase signaling cascade that such inhibitors might target.
References
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. Its utility, particularly in the construction of complex molecular architectures, makes it a valuable reagent in the field of drug discovery and materials science. This document outlines its chemical structure, properties, representative synthetic protocols, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
This compound is an organoboron compound featuring a phenyl ring substituted with bromo, fluoro, methoxy, and boronic acid functional groups. This distinct substitution pattern offers multiple reaction sites and influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| CAS Number | 957120-30-8 | [1][2] |
| Molecular Formula | C₇H₇BBrFO₃ | [1][2] |
| Molecular Weight | 248.84 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥96% | [1] |
| Boiling Point | 349.7 ± 52.0 °C (Predicted) | [3] |
| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.37 ± 0.58 (Predicted) | [3] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Recommended storage temperature is 2-8°C.[3]
Experimental Protocols
While specific, peer-reviewed protocols for the synthesis and reaction of this compound are not widely published, representative procedures can be established based on well-known methodologies for analogous compounds.
Representative Synthesis Protocol
The synthesis of arylboronic acids is commonly achieved via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a generalized protocol for the synthesis of this compound from 2,4-dibromo-5-fluoroanisole, adapted from established procedures for similar halogenated aromatic compounds.[4][5]
Reaction Scheme:
-
Lithiation: 2,4-dibromo-5-fluoroanisole is treated with n-butyllithium (n-BuLi) at low temperature to induce a selective lithium-halogen exchange at the more sterically accessible bromine atom.
-
Borylation: The resulting aryllithium intermediate is quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester.
-
Hydrolysis: The boronic ester is hydrolyzed with an aqueous acid to yield the final this compound product.
Materials:
-
2,4-dibromo-5-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dibromo-5-fluoroanisole (1.0 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
In a separate flask, dissolve triisopropyl borate (1.2 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.[6] The following is a representative protocol for the coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound (1.1 eq.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Role in Drug Discovery Workflow
Substituted arylboronic acids are indispensable tools in the drug discovery pipeline. They serve as versatile building blocks that allow for the rapid generation of diverse chemical libraries through reactions like the Suzuki-Miyaura coupling. This enables medicinal chemists to perform structure-activity relationship (SAR) studies efficiently.
The diagram below illustrates a typical workflow where an arylboronic acid, such as this compound, is used to synthesize novel compounds for biological screening.
References
- 1. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]
- 2. This compound CAS#: 957120-30-8 [amp.chemicalbook.com]
- 3. This compound | 957120-30-8 [chemicalbook.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-bromo-4-fluoro-1-methoxybenzene, followed by its conversion to the target boronic acid. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the methylation of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-1-methoxybenzene. The subsequent step employs a lithium-halogen exchange reaction on this intermediate, followed by borylation with a borate ester to afford the final product. This method is analogous to established procedures for the synthesis of structurally similar phenylboronic acids.
A visual representation of the overall synthetic workflow is provided below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-bromo-4-fluoro-1-methoxybenzene
This procedure outlines the methylation of 2-bromo-4-fluorophenol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.10 mol) |
| 2-bromo-4-fluorophenol | 496-69-5 | 191.01 | 19.11 g (0.10 mol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 13.80 g (0.10 mol) |
| Methyl Iodide (MeI) | 74-88-4 | 141.94 | 14.2 g (0.10 mol) |
| Acetone | 67-64-1 | 58.08 | 150 mL |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 200 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Water (H₂O) | 7732-18-5 | 18.02 | 350 mL |
Procedure:
-
To a stirred solution of 2-bromo-4-fluorophenol (19.11 g, 0.10 mol) in acetone (150 mL), add potassium carbonate (13.80 g, 0.10 mol) and methyl iodide (14.2 g, 0.10 mol) at room temperature.
-
Reflux the mixture for 6 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Pour the residue into water (150 mL) and extract with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to afford the product as a light yellow oil.
Quantitative Data:
| Product | Yield |
| 2-bromo-4-fluoro-1-methoxybenzene | 94% |
Step 2: Synthesis of this compound
This procedure details the lithium-halogen exchange and subsequent borylation to yield the final product. This protocol is adapted from a similar synthesis of a related compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.10 mol) |
| 2-bromo-4-fluoro-1-methoxybenzene | 452-08-4 | 205.03 | 20.5 g (0.10 mol) |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 109-72-8 | 64.06 | 44 mL (0.11 mol) |
| Trimethyl borate (B(OMe)₃) | 121-43-7 | 103.91 | 12.5 g (0.12 mol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |
| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-1-methoxybenzene (20.5 g, 0.10 mol) in anhydrous tetrahydrofuran (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add trimethyl borate (12.5 g, 0.12 mol) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Expected Quantitative Data (based on similar reactions):
| Product | Expected Yield |
| This compound | 70-85% |
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Caption: Logical flow of the synthesis of this compound.
In-Depth Technical Guide: 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a specialized synthetic building block, primarily utilized in the field of organic chemistry and drug discovery. Its structural features, including a bromine atom, a fluorine atom, and a methoxy group on the phenylboronic acid scaffold, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the available data and applications for this compound, with a focus on its role in carbon-carbon bond formation.
Solubility Data
General Solubility Profile of Arylboronic Acids:
| Solvent Class | General Solubility | Notes |
| Polar Aprotic Solvents | Often soluble | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane |
| Polar Protic Solvents | Variable solubility | Methanol, Ethanol, Water (often sparingly soluble) |
| Nonpolar Solvents | Generally poorly soluble | Hexanes, Toluene |
It is recommended to perform small-scale solubility tests to determine the optimal solvent system for a specific application. For many reactions, such as the Suzuki-Miyaura coupling, the solubility of the boronic acid in the reaction mixture is a critical factor for achieving high yields.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of biaryl and poly-aryl structures, which are common motifs in biologically active molecules.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Degassed solvent(s) are added to the flask via syringe. The reaction mixture is stirred to ensure homogeneity.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure biaryl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This catalytic cycle illustrates the fundamental steps of oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.
3-Bromo-6-fluoro-2-methoxyphenylboronic acid safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data, physical and chemical properties, and a representative experimental protocol for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and other advanced materials.
Compound Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 957120-30-8 | [1] |
| Molecular Formula | C₇H₇BBrFO₃ | [1] |
| Molecular Weight | 248.84 g/mol | [1][3] |
| Physical Form | Solid | |
| Melting Point | 130-135 °C |
Safety and Handling
Hazard Identification
Based on GHS classifications for similar boronic acids, this compound may be classified as:
-
Acute toxicity, oral (Category 4)[4]
-
Skin corrosion/irritation (Category 2)[4]
-
Serious eye damage/eye irritation (Category 2A)[4]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6]
-
Disposal: Dispose of contents/container in accordance with local regulations.[5]
First-Aid Measures
-
Inhalation: Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron, Hydrogen fluoride.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Arylboronic acids can be hygroscopic.[5][7] Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[8]
Toxicological and Ecological Information
Detailed quantitative data for this compound is largely unavailable. The following is based on general information for arylboronic acids.
Toxicological Information
-
Acute Toxicity: Data not available for this specific compound. Similar compounds are classified as harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Arylboronic acids have been found to be weakly mutagenic in some microbial assays.[9]
-
Carcinogenicity: Data not available.
-
Reproductive Toxicity: Data not available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]
-
Specific Target Organ Toxicity - Repeated Exposure: Data not available.
-
Aspiration Hazard: Data not available.
Ecological Information
-
Toxicity to fish: No data available.[10]
-
Toxicity to daphnia and other aquatic invertebrates: No data available.[10]
-
Toxicity to algae: No data available.[10]
-
Persistence and Degradability: No data available.[10]
-
Bioaccumulative Potential: No data available.[10]
-
Mobility in Soil: No data available.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a general, representative protocol.[11][12] Researchers should optimize conditions for their specific substrates.
Materials
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
General Workflow for Handling Arylboronic Acids
Caption: A flowchart illustrating the key steps for the safe handling of arylboronic acids.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | 957120-30-8 [chemicalbook.com]
- 3. This compound , 96% , 957120-30-8 - CookeChem [cookechem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. laballey.com [laballey.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Commercial Availability and Technical Profile of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical document provides an in-depth overview of the commercial availability, chemical properties, and synthetic applications of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid (CAS No. 957120-30-8), a key building block in medicinal chemistry and organic synthesis. This guide is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and chemical synthesis.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is offered in various purities and quantities to suit a range of research and development needs.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Clearsynth | High Quality | 957120-30-8 | C7H7BBrFO3 | 248.84 |
| CookeChem | 96% | 957120-30-8 | C7H7BBrFO3 | 248.84 |
| ChemScene | ≥98% | 1309980-91-3 | C7H7BBrFO3 | 248.84 |
| Amerigo Scientific | 98% | Not Specified | Not Specified | Not Specified |
| BLDpharm | 96% | 957120-30-8 | Not Specified | Not Specified |
| ChemicalBook | Varies | 957120-30-8 | C7H7BBrFO3 | 248.84 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 957120-30-8 | Clearsynth[1], CookeChem[2], ChemicalBook[3] |
| Molecular Formula | C7H7BBrFO3 | Clearsynth[1], CookeChem[2], ChemicalBook[3] |
| Molecular Weight | 248.84 g/mol | Clearsynth[1], CookeChem[2], ChemicalBook[3] |
| Appearance | White to off-white powder or crystalline solid | General knowledge |
| Purity | Typically ≥96% | CookeChem[2], BLDpharm[4] |
Applications in Organic Synthesis
Boronic acids are versatile intermediates in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] These reactions are fundamental in the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[5] The presence of bromo, fluoro, and methoxy functional groups on the phenyl ring of this compound makes it a valuable building block for introducing this substituted moiety into a target molecule, allowing for the fine-tuning of its steric and electronic properties.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound. The specific conditions may require optimization depending on the substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the logical steps involved in setting up and performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.[1][2] The presence of fluoro and methoxy substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.[2]
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse coupling partners.[5]
General Reaction Scheme
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[3]
Key Components of the Suzuki Coupling Reaction
References
Application Notes and Protocols for 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable reagent for the synthesis of complex biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The methodologies detailed below are based on established principles of Suzuki-Miyaura, Stille, and Heck cross-coupling reactions and can be adapted for specific research and development needs.
Introduction to this compound
This compound is a trifunctional organoboron compound featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring. This unique substitution pattern offers multiple opportunities for synthetic diversification. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The presence of the bromine atom allows for subsequent cross-coupling or other transformations, making it a valuable linchpin for the construction of complex molecules. The fluoro and methoxy groups can influence the electronic properties and metabolic stability of the final products, which is of particular interest in drug discovery.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 957120-30-8[1][2][3][4] |
| Molecular Formula | C₇H₇BBrFO₃[2][3] |
| Molecular Weight | 248.84 g/mol [2][3] |
| Appearance | White to off-white solid[2][5] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions[2][5] |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of biaryl structures. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).
General Reaction Scheme:
Where Ar-X is an aryl or vinyl halide/triflate.
Experimental Protocol: Synthesis of a Substituted Biaryl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2.5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table presents hypothetical but expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical yields for similar reactions.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 75-85 |
Stille Cross-Coupling Reactions
While less common for boronic acids, the principles of Stille coupling can be conceptually applied. In a true Stille reaction, an organotin reagent is used. For the purpose of these notes, we will consider a hypothetical scenario where the boronic acid is converted to an organostannane in situ or used in a related coupling, though this is not a standard application. A more direct application involves using the bromine atom on the 3-Bromo-6-fluoro-2-methoxyphenyl moiety as the electrophilic partner after an initial Suzuki coupling.
Heck Cross-Coupling Reactions
The Heck reaction typically involves the coupling of an aryl halide with an alkene. The bromine atom on the this compound can serve as the electrophilic partner in a Heck reaction. This allows for the introduction of a vinyl group, which can be a valuable functional handle for further synthetic transformations.
General Reaction Scheme (using the bromo-aryl moiety):
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry.[2][3] Its utility stems from its dual reactivity: the boronic acid moiety can couple with an aryl/heteroaryl halide, or the bromo group can react with another organoboron species.
However, the steric and electronic properties of this substrate—specifically the ortho-substituents (fluoro and methoxy groups) adjacent to both the bromine and boronic acid functionalities—present significant challenges. Such sterically hindered substrates often lead to low reaction rates and yields.[4][5] This document provides detailed protocols and guidance for optimizing the palladium-catalyzed Suzuki-Miyaura coupling of this compound, focusing on catalyst systems proven to be effective for sterically demanding substrates.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. For sterically hindered substrates, the oxidative addition and reductive elimination steps can be particularly slow, necessitating the use of specialized ligands to facilitate these transformations.[5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of carbon-carbon bonds between aromatic rings, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] This document provides detailed application notes and protocols for the use of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid as a building block in the synthesis of complex biaryl compounds. The strategic placement of bromo, fluoro, and methoxy functionalities on the phenylboronic acid ring offers unique opportunities for the synthesis of highly substituted and potentially biologically active molecules.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an aryl or heteroaryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table presents representative data based on typical conditions and expected outcomes for similar Suzuki-Miyaura reactions. These values should be considered as a guideline for reaction optimization.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (3:1) | 90 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 110 | 16 | 75-85 |
| 4 | 1-Iodonaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 2-MeTHF | 80 | 10 | 90-98 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | CsF | t-Amyl Alcohol | 100 | 12 | 82-92 |
Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
Detailed Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq.), the aryl halide (1.0 mmol, 1.0 eq.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Note: A Scalable Synthesis Protocol for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, scalable protocol for the synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. The protocol is designed to be robust and reproducible for laboratory and pilot-plant scale production.
Introduction
This compound (CAS No. 957120-30-8) is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-bromo-6-fluoro-2-methoxyphenyl moiety into complex molecules.[1][2][3][4][5] Its structural features, including the ortho-methoxy group, a fluorine atom, and a bromine handle, make it a versatile partner in the synthesis of pharmaceuticals and advanced materials. This application note details a proposed synthetic route and a scalable protocol for its preparation, starting from commercially available 1-bromo-4-fluoro-2-methoxybenzene.
Chemical Properties
| Property | Value |
| CAS Number | 957120-30-8 |
| Molecular Formula | C₇H₇BBrFO₃ |
| Molecular Weight | 248.84 g/mol [1][6] |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like THF, Dioxane, and Methanol |
Proposed Synthetic Route
The synthesis proceeds via a directed ortho-metalation (lithiation) of 1-bromo-4-fluoro-2-methoxybenzene, followed by borylation with triisopropyl borate and subsequent acidic workup to yield the desired boronic acid. This method is analogous to established procedures for the synthesis of similar substituted phenylboronic acids.[7][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for larger scales, particularly concerning temperature control and reagent addition rates.
Materials and Equipment
| Reagents | Equipment |
| 1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq) | 5 L three-necked round-bottom flask with overhead stirrer |
| Anhydrous Tetrahydrofuran (THF) | Low-temperature thermometer |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M, 1.1 eq) | Addition funnel |
| Triisopropyl borate (1.2 eq) | Nitrogen or Argon gas inlet |
| Hydrochloric acid (2 M aqueous solution) | Dry ice/acetone bath |
| Ethyl acetate | Rotary evaporator |
| Brine (saturated NaCl solution) | Buchner funnel and filter paper |
| Anhydrous magnesium sulfate |
Safety Precautions
-
n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
The reaction is conducted at very low temperatures (-78 °C). Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.[9][10]
-
Work in a well-ventilated fume hood.
Synthesis Procedure
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a 5 L three-necked flask with an overhead stirrer, a low-temperature thermometer, and an addition funnel.
-
Initial Solution: Charge the flask with 1-bromo-4-fluoro-2-methoxybenzene (100 g, 0.483 mol) and anhydrous THF (2 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 212.5 mL, 0.531 mol, 1.1 eq) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for an additional 2 hours.
-
Borylation: Add triisopropyl borate (134.3 mL, 0.580 mol, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2 M aqueous HCl (800 mL) while stirring vigorously.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with cold hexanes to afford the final product.
Data Presentation: Process Monitoring
For a successful scale-up, it is crucial to monitor key reaction parameters. The following table provides a template for recording data at different scales.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material (g) | 1.0 | 100 | 1000 |
| n-BuLi Addition Time (min) | 10 | 90 | 300 |
| Max. Internal Temp. (°C) | -72 | -70 | -68 |
| Reaction Time (h) | 18 | 18 | 24 |
| Crude Yield (g) | ~1.1 | ~115 | ~1180 |
| Purified Yield (g) | ~0.9 | ~95 | ~980 |
| Purity (by HPLC, %) | >98% | >98% | >98% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[11][12][13]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.
This reaction allows for the efficient synthesis of complex biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The presence of the bromine atom on the boronic acid allows for further functionalization after the initial coupling reaction.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | 957120-30-8 [chemicalbook.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. (3-bromo-6-fluoro-2-methoxy-phenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 5. This compound CAS#: 957120-30-8 [amp.chemicalbook.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. benchchem.com [benchchem.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products derived from reactions involving 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a versatile building block in medicinal chemistry and materials science. The primary focus is on the purification of biaryl products resulting from Suzuki-Miyaura cross-coupling reactions, a common application for this reagent.
Introduction
This compound is a valuable reagent for introducing a substituted phenyl moiety into organic molecules. The resulting products often require rigorous purification to remove unreacted starting materials, catalysts, and byproducts. This document outlines systematic procedures for aqueous work-up, column chromatography, and recrystallization, tailored to address the specific challenges associated with the purification of fluorinated and methoxy-substituted biaryl compounds.
Common Reaction and Potential Impurities
The most prevalent reaction involving this compound is the Suzuki-Miyaura cross-coupling. A typical reaction scheme is shown below:
Potential Impurities Include:
-
Unreacted Starting Materials: this compound and the coupling partner.
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid or the coupling partner. The presence of oxygen can promote the homocoupling of the boronic acid reactant.[1]
-
Residual Palladium Catalyst: Both heterogeneous (e.g., Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts may contaminate the product.
-
Inorganic Salts: Formed from the base used in the reaction (e.g., carbonates, phosphates).
-
Boronic Acid-Related Byproducts: Boronic acids can be prone to protodeboronation.[2]
Purification Workflow
A general workflow for the purification of products from reactions with this compound is depicted below. The choice of specific techniques will depend on the physical properties of the desired product (solid or oil) and the nature of the impurities.
Caption: General purification workflow.
Experimental Protocols
Protocol 1: Aqueous Work-up
This initial step is crucial for removing the bulk of inorganic salts and water-soluble impurities.
Methodology:
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[3][4] Perform the extraction at least twice to ensure complete recovery.
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.
Methodology:
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point for fluorinated, methoxy-substituted biaryls is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Target Compound Polarity | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | A versatile system for many biaryl compounds.[7] |
| Petroleum Ether / Dichloromethane | Low to Medium | Good for separating less polar compounds. |
| Toluene / Ethyl Acetate | Medium | Can provide different selectivity compared to alkane-based systems. |
| Dichloromethane / Methanol | High | Suitable for more polar products.[5] |
Note on Fluorinated Phases: For particularly challenging separations involving fluorinated compounds, consider using a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity based on dipole-dipole, π-π, and charge-transfer interactions.[8][9]
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid products.
Methodology:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, isopropanol, hexanes, and toluene.[6]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 2: Suggested Solvents for Recrystallization
| Solvent(s) | Target Compound Properties |
| Ethanol or Methanol | For moderately polar solids. |
| Hexanes / Ethyl Acetate | For less polar solids; adjust the ratio to optimize solubility. |
| Toluene | For aromatic compounds. |
| Isopropanol | An alternative to ethanol or methanol. |
Removal of Specific Impurities
Palladium Catalyst Removal
Residual palladium can often be seen as a black or grey solid.
-
Filtration: For heterogeneous catalysts, filter the reaction mixture through a pad of Celite® before the aqueous work-up.[5]
-
Charcoal Treatment: For homogeneous catalysts, after the work-up, dissolve the crude product in a suitable solvent, add activated charcoal, stir for a period, and then filter through Celite®.[6]
-
Metal Scavengers: Commercially available scavenger resins can be used to selectively bind and remove residual palladium.
Boronic Acid-Related Impurity Removal
-
Aqueous Base Wash: Unreacted boronic acid can be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃) during the work-up. The acidic boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.[5]
-
Acid-Base Extraction: For acidic products, an acid-base extraction can be employed. Dissolve the crude mixture in an organic solvent and extract with an aqueous base. The desired product will move to the aqueous layer as a salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product.[5]
Data Presentation
Table 3: Hypothetical Purification Summary for a Suzuki Coupling Product
| Purification Step | Initial Mass (mg) | Final Mass (mg) | Purity (by LC-MS) | Yield (%) |
| Crude Product | 500 | - | 75% | - |
| After Aqueous Work-up | 500 | 450 | 85% | 90 |
| After Column Chromatography | 450 | 350 | >98% | 78 |
| After Recrystallization | 350 | 315 | >99.5% | 90 |
Note: This table is for illustrative purposes. Actual results will vary depending on the specific reaction and product.
Signaling Pathway and Logical Relationship Diagrams
Caption: Suzuki-Miyaura catalytic cycle and common side reactions.
Caption: Decision tree for selecting a purification method.
References
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. rsc.org [rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 3-Bromo-6-fluoro-2-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound with various aryl halides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be inactive or degraded.[1] 2. Poor Ligand Choice: The phosphine ligand may not be suitable for this sterically hindered and electronically complex substrate.[1] 3. Inappropriate Base or Solvent: The base may not be strong enough, or the solvent system may not facilitate the reaction.[1] 4. Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] | 1. Use a fresh, high-quality palladium precatalyst. Consider robust options like palladacycles.[1] 2. For sterically hindered substrates, employ bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). Ensure the base is finely powdered for anhydrous reactions.[1] 4. Thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Significant Homocoupling of Boronic Acid | 1. Slow Transmetalation Step: The transfer of the aryl group from boron to palladium is hindered. 2. Presence of Oxygen: As mentioned, oxygen can promote homocoupling.[1] 3. Catalyst System: Some catalyst/ligand combinations are more prone to promoting homocoupling. | 1. Increase the reaction temperature in increments of 10-20°C. 2. Ensure rigorous degassing of all reagents and the reaction vessel.[1] 3. Switch to a different ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.[2] |
| Protodeboronation of the Boronic Acid | 1. Presence of Water: Water is the proton source for this side reaction.[1] 2. Base-Catalyzed Decomposition: Strong bases in aqueous media can accelerate this process.[1] 3. Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation. | 1. If possible, switch to anhydrous reaction conditions. 2. Use a milder base such as K₂CO₃ or KF.[1] 3. Optimize the temperature to be high enough for coupling but low enough to minimize protodeboronation. Alternatively, consider using the more stable pinacol ester or MIDA boronate derivative of the boronic acid.[3] |
| Difficulty with Electron-Rich Aryl Halide Coupling Partner | 1. Slow Oxidative Addition: Electron-rich aryl halides undergo oxidative addition to the palladium(0) center more slowly.[4] | 1. Employ highly electron-rich and bulky phosphine ligands (e.g., t-Bu₃P, Buchwald ligands) to accelerate the oxidative addition step.[5] 2. Consider using a more reactive aryl iodide or triflate instead of a bromide or chloride.[6] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Using an air-stable precatalyst is often more reliable.[1]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst and cause side reactions.[1] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[1]
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation without degrading the starting materials or products.[1]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation until it is needed in the catalytic cycle.[3]
Q3: Due to the ortho-substituents, this boronic acid is sterically hindered. What conditions are best for coupling sterically hindered substrates?
A3: Steric hindrance can slow down the reaction, particularly the transmetalation and reductive elimination steps. To overcome this:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Appropriate Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
Reaction and Workup:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purification:
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when a Suzuki-Miyaura coupling reaction with this compound results in a low yield?
A1: Low yields in Suzuki-Miyaura coupling reactions can often be attributed to several key factors. A systematic initial check should include:
-
Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, and ligand are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[1] Phosphine ligands, in particular, are susceptible to oxidation.[1]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents, as the presence of oxygen can deactivate the palladium catalyst.[1] Ensure the base is of high purity.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalytic cycle.[2]
-
Reaction Temperature: The reaction temperature may need optimization. While higher temperatures can sometimes improve the rate of reaction, especially with less reactive aryl chlorides, they can also increase the rate of side reactions.[2]
Q2: How can I minimize protodeboronation, a common side reaction with arylboronic acids?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant cause of low yields, especially with electron-deficient boronic acids.[1] To mitigate this:
-
Choice of Base: The selection of the base is critical. While it activates the boronic acid, it can also promote protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1]
-
Anhydrous Conditions: Although some protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions can be beneficial.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate, which are generally less prone to protodeboronation.[1]
Q3: What is homocoupling and how can it be prevented?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct (in this case, a bibromofluoro-dimethoxybiphenyl). This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst.[2][3] To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[2]
Q4: How do I choose the appropriate catalyst and ligand for my Suzuki-Miyaura coupling reaction?
A4: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1] For less reactive aryl chlorides, more active catalyst systems are often necessary.[1]
-
Specialized Ligands: For challenging couplings, consider using bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[2]
Q5: What are the best practices for purifying this compound?
A5: The purification of boronic acids can be challenging due to their tendency to adhere strongly to silica gel.[4]
-
Recrystallization: Recrystallization can be an effective method for purifying boronic acids.[5]
-
Acid-Base Extraction: An acid-base extraction can be employed. The crude boronic acid can be treated with a base to form a salt, which is then isolated. Subsequent treatment with an acid will regenerate the pure boronic acid.[6]
-
Chromatography on Treated Silica: If column chromatography is necessary, using silica gel treated with boric acid may reduce the loss of the compound on the column.[7]
Troubleshooting Guide for Low Yield
Problem: The Suzuki-Miyaura reaction with this compound is resulting in a significantly lower yield than expected.
Initial Assessment:
-
Confirm the identity and purity of starting materials and reagents.
-
Review the experimental setup to ensure all connections are secure and the inert atmosphere is maintained.
-
Analyze a small aliquot of the crude reaction mixture by TLC or LC-MS to identify the presence of starting materials, desired product, and any major byproducts.
Troubleshooting Steps in Q&A Format:
Q: My starting materials are largely unreacted. What should I do?
A: If a significant amount of starting material remains, it suggests that the reaction is not proceeding efficiently. Consider the following adjustments:
-
Increase the reaction temperature: This can help overcome the activation energy barrier, particularly for less reactive coupling partners.[2]
-
Switch to a more active catalyst system: Employing a more electron-rich and bulky ligand, such as a Buchwald-type ligand, can enhance the catalytic activity.[2]
-
Check the base: Ensure the base is sufficiently strong and soluble in the reaction medium to activate the boronic acid. Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings.[2]
Q: I observe significant byproduct formation. How do I identify and minimize it?
A: The presence of byproducts points towards side reactions.
-
Suspected Protodeboronation: If you suspect protodeboronation (formation of 1-bromo-4-fluoro-2-methoxybenzene), try using a milder base or switching to the pinacol ester of the boronic acid.[1]
-
Suspected Homocoupling: The presence of a symmetrical biaryl byproduct suggests homocoupling.[2] To address this, ensure thorough degassing of your solvent and reaction mixture and consider using a Pd(0) catalyst source.[2]
-
Screen Different Bases: The choice of base can influence the prevalence of side reactions. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may identify one that favors the desired product formation.[2]
Q: The reaction appears to stall after partial conversion. What could be the cause?
A: Stalling of the reaction can indicate catalyst deactivation.
-
Ensure an Oxygen-Free Environment: Meticulously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time.[1] Using fresh, high-quality reagents is essential.
Data Presentation
To systematically troubleshoot and optimize your reaction, it is crucial to meticulously record and compare the results of different reaction conditions. The following table provides a template for organizing your experimental data.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Example: 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 45 | Baseline experiment |
| 2 | Example: 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 | Change of catalyst, ligand, base, and solvent |
| 3 | Example: 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 70 | Less reactive aryl halide |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Visualization
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the starting material or product. The sterically hindered and electronically complex nature of this compound can influence the prevalence of these side reactions.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, leading to the formation of 2-bromo-4-fluoro-1-methoxybenzene. This reaction is often promoted by aqueous basic conditions, elevated temperatures, and prolonged reaction times.[1]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl dimer of the boronic acid. It is often promoted by the presence of oxygen in the reaction mixture or by certain palladium(II) species.[2]
-
Dehalogenation: The bromine atom on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 4-fluoro-2-methoxyphenylboronic acid or its corresponding coupled product. This can be influenced by the choice of base, solvent, and the nature of the palladium catalyst.
Q2: How do the substituents on this compound affect its reactivity and stability?
A2: The substituents have a significant impact:
-
Ortho-methoxy group: The methoxy group in the ortho position can exhibit a chelating effect with the palladium catalyst, which can influence the reaction mechanism and selectivity.
-
Fluoro group: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid. This can affect its hydrolytic stability and reactivity in the transmetalation step.
-
Bromo group: The bromine atom is the reactive site for oxidative addition of the palladium catalyst when this molecule is used as the electrophile. However, it can also be susceptible to dehalogenation.
Q3: How can I detect and quantify the common side products in my reaction mixture?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick qualitative method to monitor the consumption of starting materials and the formation of the desired product and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for identifying and quantifying volatile side products like the protodeboronated and dehalogenated arenes.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting materials, the desired product, and non-volatile byproducts like the homocoupled product.[3][4][5] Specific methods using UV or MS detection can be developed for accurate monitoring.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Protodeboronation
Symptoms:
-
Major byproduct observed corresponds to the mass of 2-bromo-4-fluoro-1-methoxybenzene.
-
Consumption of this compound without corresponding formation of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive water content in the reaction | Use anhydrous solvents and ensure reagents are dry. If aqueous base is necessary, use the minimum required amount. |
| Base is too strong or concentration is too high | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH). Use the minimum effective concentration of the base.[6] |
| Prolonged reaction time at elevated temperature | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Consider lowering the reaction temperature if the reaction rate is sufficiently fast. |
| Suboptimal catalyst system leading to slow coupling | Employ a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) to accelerate the desired cross-coupling, thus outcompeting protodeboronation.[7] |
| Palladium-catalyzed protodeboronation | Certain palladium-phosphine complexes can accelerate protodeboronation.[8] If suspected, screen different ligands or use a ligandless catalyst system if applicable. |
Experimental Protocol to Minimize Protodeboronation:
-
Reagents:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
In a separate flask, dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Add the boronic acid solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
-
Logical Workflow for Troubleshooting Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Significant Formation of Homocoupled Byproduct
Symptoms:
-
A significant byproduct with a mass corresponding to the dimer of this compound is observed.
-
This byproduct can often co-elute with the desired product, complicating purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of oxygen in the reaction | Rigorously degas all solvents and the reaction mixture. Use the freeze-pump-thaw method for best results or sparge with an inert gas for an extended period.[9] |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, ensure conditions promote its efficient reduction to Pd(0).[2] |
| Suboptimal catalyst-to-ligand ratio | Optimize the catalyst-to-ligand ratio. For bulky phosphine ligands, a 1:2 Pd:Ligand ratio is often a good starting point. |
| High concentration of boronic acid | Consider slow addition of the boronic acid solution to the reaction mixture to maintain a low instantaneous concentration.[9] |
Experimental Protocol to Minimize Homocoupling:
-
Reagents:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Degassed toluene/water (4:1)
-
-
Procedure:
-
Ensure all glassware is oven-dried and cooled under argon.
-
Degas the solvent mixture by three freeze-pump-thaw cycles.
-
To a Schlenk flask, add the aryl halide, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill with argon three times.
-
Add the degassed solvent mixture.
-
Add the this compound.
-
Heat the reaction to 90 °C and monitor.
-
Work up as previously described.
-
Signaling Pathway: Desired vs. Undesired Reactions
Caption: Desired Suzuki cycle vs. side reactions.
This technical support center provides a starting point for troubleshooting issues with this compound. Successful Suzuki-Miyaura coupling often requires careful optimization of reaction parameters for each specific substrate combination.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: Like many arylboronic acids, this compound is susceptible to several decomposition pathways, particularly under reaction conditions. The primary causes include:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-bromo-4-fluoro-2-methoxybenzene. This process is often accelerated by the presence of water, strong bases, and elevated temperatures.[1][2]
-
Oxidation: Exposure to oxygen can lead to the formation of phenolic byproducts. This is a common issue with boronic acids and can be exacerbated by the presence of a palladium catalyst.[2][3]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines. While this is often a reversible process, it can affect the solubility and reactivity of the boronic acid. The addition of a small amount of water can sometimes shift the equilibrium back towards the desired boronic acid.[1]
Q2: How should I properly store this compound to minimize decomposition?
A2: Proper storage is crucial to maintain the integrity of your boronic acid. It is recommended to store the compound at -20°C in a tightly sealed container to protect it from moisture and air.[4] For long-term storage, purging the container with an inert gas like argon or nitrogen can further extend its shelf life by displacing oxygen and moisture.[4] Before use, it is important to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[4]
Q3: I am observing a significant amount of a byproduct that appears to be the deborylated starting material. What is happening and how can I prevent it?
A3: The observation of the deborylated compound, 1-bromo-4-fluoro-2-methoxybenzene, is a clear indication of protodeboronation.[1] This side reaction consumes your starting material and reduces the yield of your desired product. To mitigate protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Switching to a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be beneficial.[1][3]
-
Lower the Reaction Temperature: High temperatures can promote protodeboronation. If your desired reaction can proceed at a lower temperature, this can help to minimize this side reaction.[1]
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[1][2][5][6] These derivatives can exhibit greater stability and release the boronic acid in situ during the reaction.[2][5]
Q4: My Suzuki-Miyaura coupling reaction is giving low yields. Could decomposition of the boronic acid be the issue?
A4: Yes, decomposition of the boronic acid is a common reason for low yields in Suzuki-Miyaura coupling reactions.[3] In addition to protodeboronation, in-situ decomposition can be accelerated by the palladium catalyst and the reaction conditions.[2][6] If you suspect boronic acid decomposition is impacting your yield, it is advisable to first ensure the quality of your starting material and then optimize the reaction conditions as outlined in the troubleshooting guide below.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Boronic Acid Decomposition | - Use a fresh, properly stored batch of the boronic acid. - Consider converting the boronic acid to a more stable derivative like a MIDA boronate or trifluoroborate salt.[1][2][5][6] - Add the boronic acid to the reaction mixture in portions or via slow addition to minimize its concentration at any given time.[1] |
| Inactive Catalyst | - Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[5] - Use a pre-formed Pd(0) source or an appropriate pre-catalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[3][5] |
| Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] - Ensure the chosen solvent is appropriate for the reaction and properly degassed to remove oxygen.[3] |
| Sub-optimal Reaction Temperature | - Gradually increase the reaction temperature, as many Suzuki couplings require heating. However, be mindful that excessive heat can lead to catalyst and substrate decomposition.[5] |
Issue 2: Significant Formation of Homocoupled Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3] |
| High Concentration of Pd(II) Species | - Employ a pre-catalyst that efficiently generates the active Pd(0) species to minimize the concentration of Pd(II) that can promote homocoupling.[1] |
| High Boronic Acid Concentration | - Add the boronic acid slowly to the reaction mixture to favor the cross-coupling pathway over homocoupling.[1] |
Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Decomposition pathways of this compound.
References
Technical Support Center: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during chemical reactions involving 3-Bromo-6-fluoro-2-methoxyphenylboronic acid.
Troubleshooting Guide: Catalyst Deactivation
This guide addresses common symptoms of catalyst deactivation and provides systematic steps to diagnose and resolve the underlying issues.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst deactivation | 1. Confirm the quality and purity of reagents and solvents. 2. Optimize catalyst loading; higher loading may be required if deactivation is occurring. 3. Evaluate the reaction temperature; lower temperatures may reduce the rate of deactivation. 4. Consider a different palladium catalyst or ligand system. |
| Reaction Stalls Before Completion | Gradual catalyst deactivation | 1. Monitor the reaction progress closely (e.g., by TLC or LC-MS). 2. If the reaction stalls, consider adding a fresh portion of the catalyst. 3. Investigate potential impurities in the starting materials that could be acting as catalyst poisons. |
| Formation of Byproducts (e.g., Homocoupling) | Altered catalyst selectivity due to deactivation | 1. Analyze the byproduct profile to understand the deactivation pathway. 2. Adjust the reaction stoichiometry, particularly the base and boronic acid equivalents. 3. Screen different solvents to minimize side reactions. |
| Visible Formation of Palladium Black | Agglomeration of palladium nanoparticles (Pd(0)) | 1. Ensure adequate ligand concentration to stabilize the catalytic species. 2. Use a ligand that promotes a stable catalytic complex. 3. Consider using a heterogeneous catalyst which may offer greater stability. |
Frequently Asked Questions (FAQs)
1. What are the common causes of palladium catalyst deactivation in Suzuki-Miyaura coupling reactions with this compound?
Several factors can contribute to catalyst deactivation in Suzuki-Miyaura reactions. A primary cause is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles, often visible as palladium black.[1][2][3] Ligand degradation or dissociation can also lead to the formation of unstable palladium species that are prone to aggregation.[4] Furthermore, impurities in the reagents or solvents can act as catalyst poisons, inhibiting the catalytic cycle.
2. How can I minimize catalyst deactivation?
To minimize catalyst deactivation, consider the following strategies:
-
Reagent and Solvent Purity: Use high-purity reagents and anhydrous, deoxygenated solvents to avoid introducing catalyst poisons.
-
Ligand Selection: Employ robust ligands that form stable complexes with palladium and protect it from aggregation. Buchwald or other specialized phosphine ligands are often effective.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged exposure to high temperatures can accelerate catalyst decomposition.
-
Controlled Reagent Addition: In some cases, slow addition of the base or other reagents can help maintain a stable catalytic environment.[5]
3. Is it possible to reactivate a deactivated palladium catalyst?
Yes, in some instances, catalyst activity can be restored. One common method involves the re-oxidation of inactive Pd(0) to the active Pd(II) state.[1][3] This can sometimes be achieved by treating the catalyst with a mild oxidizing agent. For heterogeneous catalysts, washing with specific solutions may remove adsorbed poisons.[6][7] For example, treatment with benzoquinone has been shown to reoxidize Pd(0) to Pd(II).[1][3] Another approach for palladium on carbon catalysts involves washing with a sodium hydroxide solution.[7]
4. What is the visual evidence of catalyst deactivation?
A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5] This indicates the agglomeration of palladium atoms into inactive nanoparticles. The reaction mixture may also turn from a homogeneous solution to a heterogeneous suspension.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To an oven-dried reaction vessel, add this compound (1.2 eq.), the coupling partner (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Illustrative Procedure for Catalyst Reactivation using an Oxidizing Agent
This is a general guideline and should be optimized for the specific reaction and catalyst system.
-
After a reaction shows signs of deactivation (e.g., stalling), cool the mixture to a safe temperature.
-
Under an inert atmosphere, add a small amount of a re-oxidizing agent, such as benzoquinone (typically in sub-stoichiometric amounts relative to the catalyst).[1]
-
Allow the mixture to stir for a short period (e.g., 15-30 minutes) at a moderate temperature.
-
Resume the original reaction conditions and monitor for a resumption of catalytic activity.
Visualizations
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 7. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
effect of base on 3-Bromo-6-fluoro-2-methoxyphenylboronic acid coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is essential for the activation of the boronic acid.[1] It facilitates the crucial transmetalation step in the catalytic cycle by converting the neutral boronic acid into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[2][3] This boronate species is significantly more reactive towards the palladium(II) halide complex, enabling the transfer of the organic group from boron to palladium.[2][3][4] An alternative pathway involves the base reacting with the palladium complex to form a palladium-hydroxide species, which then reacts with the neutral boronic acid.[3][5]
Q2: How does the choice of base affect the coupling of an electron-rich, sterically hindered substrate like this compound?
A2: For sterically hindered or electron-rich substrates, the choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, leading to low yields. Conversely, a base that is too strong or used in excess can promote undesirable side reactions. These include protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and decomposition of the starting materials or the desired product.[5][6] The optimal base provides a balance, promoting the desired coupling reaction at a faster rate than competing side reactions.
Q3: What are common side reactions related to the base in this type of coupling, and how can they be minimized?
A3: The most common base-related side reaction is protodeboronation.[5][6] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming the boronic acid and reducing the yield.[6] This process is often catalyzed by the presence of a base and can be exacerbated by high temperatures and the presence of water.[5][7][8] To minimize protodeboronation, one can screen different bases to find one with optimal strength, use the minimum effective amount of base, and control the reaction temperature.[9] Additionally, ensuring a rapid catalytic turnover for the main coupling reaction can outcompete the slower protodeboronation pathway.[6]
Q4: Can I perform this reaction without a base?
A4: While traditional Suzuki-Miyaura couplings require a base, recent research has explored base-free conditions.[10] These methods often rely on additives like Lewis acids to mediate the transmetalation step.[10] However, for a standard protocol, a base is considered an essential component to activate the boronic acid for efficient coupling.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on base selection.
Problem: Low to No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incorrect Base Strength | The base may be too weak to form the active boronate species or too strong, causing substrate decomposition. Screen a range of bases with varying strengths (see Table 1 for examples). Weaker bases like carbonates (K₂CO₃, Na₂CO₃) are a good starting point, while stronger bases like phosphates (K₃PO₄) can be effective for more challenging couplings.[3][12][13][14] |
| Protodeboronation of Boronic Acid | This common side reaction is often promoted by strong bases, high temperatures, or extended reaction times.[6][7] Confirm the presence of the protodeboronated side-product (1-fluoro-3-methoxybenzene) via GC-MS or LC-MS. If detected, consider using a milder base (e.g., KF, Cs₂CO₃), lowering the reaction temperature, or decreasing the reaction time.[9] |
| Poor Base Solubility | The inorganic base may not be sufficiently soluble in the organic solvent, leading to poor reactivity. Adding a small amount of water to the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) can significantly improve the solubility of the base and accelerate the reaction.[12][15] Vigorous stirring is essential for biphasic systems. |
| Catalyst Inactivity | The chosen base might be incompatible with the palladium catalyst or ligand. Ensure the base does not degrade the phosphine ligands, which are crucial for catalyst stability and activity. |
Data Presentation: Effect of Base on Yield
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrates | Relative Strength | General Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides, chlorides | Strong | 85-98% | Often effective for less reactive halides and sterically hindered substrates.[15] |
| Cs₂CO₃ | Aryl bromides, triflates | Strong | 80-95% | Highly effective but more expensive. Its solubility in organic solvents is a key advantage. |
| K₂CO₃ | Aryl bromides, iodides | Moderate | 70-95% | A common, cost-effective choice.[13] Often requires aqueous solvent mixtures.[15] |
| Na₂CO₃ | Aryl bromides, iodides | Moderate | 70-98% | Another widely used and inexpensive option.[14] |
| KF | Aryl bromides | Weak-Moderate | Variable | The fluoride ion is thought to play a unique role in activating the boronic acid.[3] Can be effective when other bases fail or with base-sensitive functional groups.[1] |
| NaOH / KOH | Aryl bromides | Very Strong | 70-90% | High basicity can lead to side reactions like hydrolysis of esters or protodeboronation.[3] Use with caution. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.
Experimental Protocol Example
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. This protocol must be optimized for the specific substrates being used.
-
Reagent Preparation : To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) with a suitable ligand if required.
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.[16]
-
Solvent Addition : Add a degassed solvent or solvent mixture (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, or anhydrous DMF).
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Logical relationship between base strength and reaction outcomes.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
Navigating the Nuances of Solvent Effects in the Suzuki Coupling of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. However, the success of this reaction, particularly with electronically complex substrates such as 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, is profoundly influenced by the choice of solvent. The solvent system not only affects the solubility of reagents and the stability of the catalyst but can also play a decisive role in the reaction mechanism, thereby dictating yield, reaction time, and the impurity profile.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges that researchers may encounter during the Suzuki coupling of this compound. While specific quantitative data for this particular boronic acid is not extensively published, the principles outlined below are derived from extensive studies on similar aryl bromide and boronic acid couplings and serve as a robust starting point for optimization.
Troubleshooting Guide: Common Issues and Strategic Solutions
This guide addresses prevalent issues encountered during the Suzuki reaction, with a focus on the role of the solvent system.
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Product Yield | 1. Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent, hindering reaction kinetics. 2. Catalyst Deactivation: Oxygen in the solvent can lead to the oxidation and deactivation of the Pd(0) catalyst. Water content can also affect catalyst stability and activity. 3. Inefficient Transmetalation: The choice of solvent can impact the rate of transmetalation, a critical step in the catalytic cycle. Polar aprotic solvents can sometimes stabilize intermediates differently than nonpolar or protic solvents. | 1. Solvent System Modification: Consider using a solvent mixture. Common systems include toluene/water, dioxane/water, or THF/water.[1][2] For substrates with poor solubility, polar aprotic solvents like DMF or DMSO can be effective, though they may require more rigorous purification.[2] 2. Rigorous Degassing and Anhydrous Conditions: Ensure all solvents are thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3] Use anhydrous solvents to minimize water-related side reactions. 3. Solvent Screening: Perform small-scale parallel reactions using a variety of solvent systems to empirically determine the optimal conditions for your specific coupling partners. |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Protodeboronation: The boronic acid can react with trace amounts of water or protic solvents, leading to the formation of the corresponding deborylated arene. This is often exacerbated by prolonged reaction times and high temperatures.[3] 2. Homocoupling: The boronic acid can couple with itself, especially if the rate of transmetalation is slow or if the catalyst system is not optimal. 3. Solvent-Mediated Side Reactions: Some polar aprotic solvents like DMF can act as a source of formate, leading to side products under certain conditions. | 1. Choice of Solvent and Base: A biphasic system (e.g., toluene/water) can sometimes minimize protodeboronation by partitioning the boronic acid and the aqueous base.[1] The choice of base is also critical; stronger, non-nucleophilic bases are often preferred. 2. Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[4] 3. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
| Difficulty in Product Isolation and Purification | 1. High-Boiling Point Solvents: Solvents like DMF and DMSO can be difficult to remove completely during workup. 2. Emulsion Formation: Biphasic solvent systems can sometimes form stable emulsions during aqueous workup. 3. Co-elution of Impurities: Side products formed during the reaction may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Solvent Selection for Workup: If using a high-boiling point solvent, consider dilution with a large volume of a lower-boiling organic solvent (e.g., ethyl acetate) followed by multiple aqueous washes. 2. Breaking Emulsions: Addition of brine or small amounts of a different organic solvent can often help to break emulsions. 3. Recrystallization: If chromatography is difficult, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a solvent system in the Suzuki coupling of this compound?
A good starting point for many Suzuki couplings is a biphasic mixture of an organic solvent and water, such as 4:1 or 5:1 dioxane/water or THF/water.[2] This combination often provides good solubility for both the organic substrates and the inorganic base.
Q2: How does the polarity of the solvent affect the reaction?
Solvent polarity can influence the reaction in several ways. Polar solvents can help to dissolve polar reagents and intermediates, potentially accelerating the reaction. However, the effect of solvent polarity on the selectivity and efficiency of Suzuki-Miyaura couplings can be complex and is not always predictable by simply considering the dielectric constant.[2] In some cases, polar aprotic solvents like DMF or MeCN can alter the active catalyst species, leading to different selectivity compared to nonpolar solvents like toluene or THF.[2]
Q3: Is it necessary to use a water-miscible solvent?
Not necessarily. While biphasic systems with water are common, completely organic (anhydrous) conditions can also be effective, particularly when using boronate esters. The addition of water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[5]
Q4: Can I use "green" solvents for this reaction?
There is a growing interest in using more environmentally friendly solvents. For Suzuki reactions, options like ethanol/water mixtures or even water alone (with a suitable water-soluble catalyst and base) have been successfully employed for certain substrates.[6][7] The feasibility will depend on the solubility of your specific starting materials.
Q5: How critical is it to degas the solvent?
Degassing the solvent is a critical step to ensure the longevity and activity of the palladium catalyst. Oxygen can oxidize the active Pd(0) species to inactive Pd(II), leading to low or no conversion.[3]
Experimental Workflow and Methodologies
While a universally optimized protocol for every Suzuki reaction is not feasible, the following represents a general and robust starting point for the coupling of this compound with an aryl halide.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed Solvent System (e.g., Dioxane/Water 4:1)
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar, add the this compound, the aryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Relationships of Solvent Effects
The choice of solvent initiates a cascade of effects that determine the overall success of the Suzuki coupling. The following diagram illustrates the logical relationships between solvent properties and key reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Troubleshooting Protodeboronation of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodeboronation of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid in their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields of the desired cross-coupled product and the formation of 1-bromo-4-fluoro-2-methoxybenzene are common indicators of protodeboronation. This guide provides a structured approach to diagnose and mitigate this undesired side reaction.
Problem: Low Yield of Desired Product and/or Detection of Protodeboronated Byproduct
The primary byproduct of protodeboronation of this compound is 1-bromo-4-fluoro-2-methoxybenzene. The presence of this byproduct can be confirmed by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Reaction Conditions | 1. Optimize Reaction Temperature: - Lower the reaction temperature in increments of 5-10 °C. - Consider running the reaction at room temperature for a longer duration. | Elevated temperatures can accelerate the rate of protodeboronation.[1] Finding the minimum effective temperature for the coupling reaction can significantly reduce the undesired side reaction. |
| 2. Minimize Reaction Time: - Monitor the reaction progress closely using TLC or HPLC. - Quench the reaction as soon as the starting material (aryl halide) is consumed. | Prolonged exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of protodeboronation.[1] | |
| Base | 1. Screen Different Bases: - Switch to a weaker base (e.g., from NaOH or KOH to K₃PO₄, Cs₂CO₃, or organic bases like Et₃N). - Use anhydrous conditions if possible. | The rate of protodeboronation is highly pH-dependent.[2][3][4][5] Strong bases create a highly basic environment that can promote the cleavage of the C-B bond. Weaker bases can still facilitate the Suzuki-Miyaura coupling while minimizing protodeboronation. |
| 2. Optimize Base Concentration: - Use the minimum stoichiometric amount of base required for the reaction. | Excess base can unnecessarily increase the pH and accelerate protodeboronation. | |
| Solvent | 1. Solvent Selection: - Use anhydrous solvents to minimize the presence of a proton source. - Consider less polar aprotic solvents (e.g., toluene, dioxane) instead of protic solvents. | Water and other protic solvents can act as a proton source for the protodeboronation reaction.[1] While some water is often necessary to dissolve the base, minimizing its content is crucial. |
| Catalyst System | 1. Catalyst and Ligand Choice: - Use a highly active palladium catalyst and ligand system to accelerate the desired cross-coupling reaction. - Screen different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | A more efficient catalyst system will increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[5] |
| 2. Catalyst Loading: - Ensure adequate catalyst loading to promote efficient coupling. | Insufficient catalyst can lead to a sluggish reaction, providing more time for the boronic acid to decompose. | |
| Reagent Quality | 1. Boronic Acid Stability: - Use fresh, high-purity this compound. - Store the boronic acid under inert atmosphere and away from moisture. | Boronic acids can degrade over time, especially if not stored properly. Impurities can also affect the reaction outcome. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom.[5] In the case of this compound, this leads to the formation of 1-bromo-4-fluoro-2-methoxybenzene as an undesired byproduct. This side reaction consumes the boronic acid, reducing the yield of the intended cross-coupled product. The electronic properties of the substituents on the aromatic ring of this compound can influence its susceptibility to this decomposition pathway.
Q2: How do the substituents on this compound affect its stability towards protodeboronation?
A2: The electronic nature of the substituents plays a crucial role. The bromo and fluoro groups are electron-withdrawing, which can make the boronic acid more susceptible to certain protodeboronation mechanisms. Conversely, the methoxy group is electron-donating. The interplay of these electronic effects, along with their positions on the phenyl ring, determines the overall stability of the C-B bond under specific reaction conditions. Generally, both strongly electron-donating and electron-withdrawing groups can enhance the rate of protodeboronation, depending on the pH and the operative mechanism.[3][6]
Q3: Can I use a boronic ester instead of the boronic acid to prevent protodeboronation?
A3: In many cases, using a boronic ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[4] Boronic esters are generally more stable to hydrolysis and can slowly release the boronic acid in situ under the reaction conditions, maintaining a low concentration of the more reactive species.[2] However, the stabilizing effect is not universal and depends on the specific ester and reaction conditions.[4] It is advisable to test this strategy on a small scale.
Q4: How can I monitor the extent of protodeboronation during my reaction?
A4: You can monitor the reaction progress and the formation of the protodeboronated byproduct, 1-bromo-4-fluoro-2-methoxybenzene, using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the concentration of the starting materials, desired product, and the byproduct over time.[7][8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture. ¹¹B NMR can also be used to monitor the consumption of the boronic acid.[12]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the formation of new spots corresponding to the product and byproduct.[1]
Q5: Are there any specific palladium catalysts or ligands that are known to suppress protodeboronation?
A5: While there is no single "best" catalyst system, highly active catalysts that promote rapid C-C bond formation are generally preferred. This is because a faster desired reaction will outcompete the undesired protodeboronation. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in accelerating the Suzuki-Miyaura coupling, thereby minimizing side reactions.[13] Screening a few different catalyst/ligand combinations is often a good strategy.
Experimental Protocols
Protocol 1: Quantification of Protodeboronation by HPLC
This protocol outlines a general method for quantifying the extent of protodeboronation of this compound in a reaction mixture.
Materials:
-
Reaction aliquots
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Reference standards for this compound, the desired product, and 1-bromo-4-fluoro-2-methoxybenzene.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at specific time points.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a known volume in a volumetric flask.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid) is typically used. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting boronic acid, the desired product, and the protodeboronated byproduct by comparing their retention times with those of the reference standards.
-
Integrate the peak areas of each component.
-
Calculate the percentage of protodeboronation using the following formula:
-
Note: Method development and optimization (e.g., mobile phase composition, gradient) may be necessary to achieve optimal separation for your specific reaction mixture. To avoid on-column hydrolysis of the boronic acid, minimizing the aqueous content of the mobile phase and using columns with low silanol activity can be beneficial.[9][10]
Visualizations
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: General schematic of the protodeboronation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Material: Unreacted 1-bromo-4-fluoro-2-methoxybenzene.
-
Homocoupling Byproducts: Dimeric species formed from the starting aryl halide.
-
Boroxines: Cyclic anhydrides formed by the dehydration of the boronic acid. This is a common issue with boronic acids and can complicate analysis as it appears as a less polar spot on TLC.
-
Residual Boronate Esters: If the synthesis involves the hydrolysis of a boronate ester (e.g., a pinacol ester), incomplete hydrolysis can leave residual ester in the product.[1][2]
-
Dehalogenated Impurities: Loss of the bromine or fluorine atom can lead to the formation of 6-fluoro-2-methoxyphenylboronic acid or 3-bromo-2-methoxyphenylboronic acid, respectively.[3]
Q2: My NMR spectrum shows broad peaks for the boronic acid protons. Is this normal?
A2: Yes, it is common for the B(OH)₂ protons of boronic acids to appear as a broad singlet in the NMR spectrum. This is due to exchange with trace amounts of water and the potential for intermolecular hydrogen bonding. The presence of boroxine anhydrides can also lead to complex or broad signals.
Q3: Can I use silica gel column chromatography to purify this compound?
A3: While possible, silica gel chromatography of boronic acids can be challenging.[3] They can sometimes stick to the silica gel, leading to poor recovery. Also, the slightly acidic nature of silica gel can promote the formation of boroxines. If you choose to use column chromatography, it is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol or acetone.[3]
Q4: Is recrystallization a good method for purifying this compound?
A4: Recrystallization is often a very effective method for purifying solid arylboronic acids.[3][4] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Initial Isolation | Incomplete reaction or significant side reactions. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents). |
| Inefficient work-up procedure. | Ensure proper phase separation and complete extraction of the product. Consider an acidic wash to remove basic impurities or a basic wash to remove acidic impurities (though this may form the boronate salt). | |
| Multiple Spots on TLC, Even After Purification | Formation of boroxine (cyclic anhydride). | Boroxine formation is an equilibrium. In many applications like Suzuki coupling, the boroxine can be used directly as it hydrolyzes back to the boronic acid under reaction conditions. To confirm, you can try to dissolve a small sample in a protic solvent with a drop of water and re-spot the TLC; the boroxine spot should diminish. |
| Presence of both the boronic acid and its corresponding boronate ester. | If the synthesis involved a boronate ester, ensure complete hydrolysis. This can be achieved by extending the hydrolysis time or using more stringent conditions. | |
| Low Yield After Recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures. | Try a less polar solvent or a mixed solvent system. For a mixed-solvent system, dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[3] |
| The cooling process was too rapid, leading to precipitation instead of crystallization. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Product Appears as a Gummy Oil Instead of a Crystalline Solid | Presence of impurities that inhibit crystallization. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. Alternatively, an additional purification step like a short silica plug filtration might be necessary before recrystallization.[3] |
| The compound itself has a low melting point or is an oil at room temperature. | While this compound is expected to be a solid, highly impure samples may appear oily. If the pure compound is an oil, other purification methods like chromatography would be necessary. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is useful for separating boronic acids from non-acidic impurities, such as residual boronate esters.[4]
-
Adduct Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or toluene.
-
Precipitation: Add a stoichiometric amount of diethanolamine. The diethanolamine adduct of the boronic acid is often a crystalline solid and will precipitate out of the solution.
-
Isolation: Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent.
-
Liberation of the Boronic Acid: Suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to break the adduct and protonate the boronic acid.
-
Work-up: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified boronic acid.
Visualizations
Caption: Purification workflow for this compound.
Caption: Potential impurity formation pathways.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid and a Structurally Related Analogue
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid and its analogue, 3-Bromo-2-methoxyphenylboronic acid, supported by detailed experimental protocols.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 3-Bromo-2-methoxyphenylboronic acid. These tables are designed for easy comparison of the spectral features.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | B(OH)₂ Protons (ppm) |
| This compound (Predicted) | 7.2 - 7.5 (m) | ~3.9 (s) | 5.0 - 6.0 (br s) |
| 3-Bromo-2-methoxyphenylboronic acid (Experimental) | 7.1 - 7.6 (m) | 3.85 (s) | 8.1 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Carbon-Boron (ppm) |
| This compound (Predicted) | 110 - 160 (multiple signals, including C-F coupling) | ~56 | Not readily predicted |
| 3-Bromo-2-methoxyphenylboronic acid (Experimental) | 112.5, 122.9, 133.5, 137.4, 157.2 | 55.8 | Not observed |
Note: The carbon atom attached to the boron (C-B) is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
Obtaining high-quality NMR spectra of arylboronic acids requires careful sample preparation and instrument parameter selection. The following is a general protocol that can be adapted for the specific instrument and compound.
General Procedure for Acquiring ¹H and ¹³C NMR Spectra of Arylboronic Acids
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the arylboronic acid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Arylboronic acids can form cyclic anhydrides (boroxines), which can complicate the NMR spectra. Using a hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄ is often advantageous.
-
Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
3. ¹³C NMR Spectroscopy Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Number of Scans: Due to the low natural abundance and lower sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.
Logical Workflow for Comparative NMR Analysis
The following diagram illustrates a logical workflow for the comparative analysis of NMR data for a target compound and its analogues.
Caption: Workflow for NMR data comparison.
A Comparative Guide to Alternatives for 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction yields, substrate scope, and overall efficiency. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a valuable building block, offering a unique substitution pattern for the introduction of a versatile functionalized aryl moiety. However, researchers often seek alternatives to optimize reaction outcomes, explore different structural isomers, or navigate supply chain challenges.
This guide provides an objective comparison of potential alternative reagents to this compound, focusing on their performance in Suzuki-Miyaura cross-coupling reactions. The information presented is a synthesis of data from various scientific publications and chemical supplier documentation, offering insights into the expected reactivity and optimal conditions for these alternative building blocks.
Performance Comparison of Phenylboronic Acid Alternatives
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups can enhance the nucleophilicity of the boronic acid, while electron-withdrawing groups can have the opposite effect. The position of the substituents, particularly in ortho positions, can introduce steric hindrance that may impact the efficiency of the transmetalation step in the catalytic cycle.
The following table summarizes the key characteristics and expected performance of selected alternatives to this compound. It is important to note that the yields are representative and can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.
| Reagent | Structure | Key Features | Expected Reactivity in Suzuki Coupling |
| This compound | ![]() | Target compound. Ortho-methoxy and ortho-fluoro substituents. | The ortho-methoxy group may offer some chelating assistance to the palladium catalyst, potentially influencing reactivity. The ortho-fluoro group is electron-withdrawing. |
| 4-Bromo-2-fluoro-6-methoxyphenylboronic acid | ![]() | Isomeric alternative with bromine at the 4-position. | Generally expected to exhibit good reactivity. The para-bromo substituent is sterically accessible. |
| 3-Bromo-2-fluoro-6-methoxyphenylboronic acid | ![]() | Isomeric alternative with fluorine at the 2-position. | The ortho-fluoro group is strongly electron-withdrawing and may influence the electronic properties of the boronic acid. |
| 2-Bromo-6-fluoro-3-methoxyphenylboronic acid | ![]() | Isomeric alternative with bromine at the 2-position and methoxy at the 3-position. | The ortho-bromo substituent introduces significant steric hindrance, which may require more specialized catalysts or harsher reaction conditions. |
| 2-Fluoro-6-methoxyphenylboronic acid | ![]() | Non-brominated analog. | Useful for introducing a 2-fluoro-6-methoxyphenyl group without the bromo functionality, which can be advantageous for subsequent transformations. |
Supporting Experimental Data
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2,5-dimethoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 4-Bromo-2-fluorophenylboronic acid | 4-Methylpyridine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 4-16 | ~80 |
| 2-Bromophenylboronic acid | 4-Methylpyridine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 4-16 | Sterically hindered, may require optimization |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 4-16 | 92 |
| 2-Fluoro-3-methoxyphenylboronic acid | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | High yields reported in pharmaceutical synthesis |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound and its alternatives. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the use of these boronic acids in Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for selecting and optimizing a boronic acid reagent.
A Comparative Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid: A Yield Comparison of Different Catalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis, particularly the yield, is highly dependent on the chosen synthetic route and catalytic system. This guide provides a comparative overview of potential synthetic methodologies, including a detailed experimental protocol for a common non-catalytic approach and a discussion of potential catalytic alternatives with supporting data from analogous systems.
Data Presentation: A Comparative Overview of Synthetic Routes
| Synthetic Route | General Catalyst/Reagent | Starting Material | Reported Yield Range (for similar substrates) | Key Considerations |
| Lithiation-Borylation | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi), followed by a borate ester (e.g., Triisopropyl borate) | 1,3-Dibromo-4-fluoro-2-methoxybenzene | 60-85% | Non-catalytic, requires cryogenic temperatures, sensitive to moisture and air. |
| Miyaura Borylation | Palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand) | 1,3-Dibromo-4-fluoro-2-methoxybenzene | 70-95% | Catalytic, milder reaction conditions, broader functional group tolerance. |
| Iridium-Catalyzed C-H Borylation | Iridium catalysts (e.g., [Ir(cod)OMe]₂ with a bipyridine or phenanthroline ligand) | 1-Bromo-4-fluoro-2-methoxybenzene | 50-90% | Direct functionalization of a C-H bond, atom-economical, regioselectivity can be a challenge. |
Experimental Protocols
1. Synthesis via Lithiation and Borylation (A Representative Protocol)
This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides.
Reaction Scheme:
Materials:
-
1,3-Dibromo-4-fluoro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,3-dibromo-4-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Experimental Workflow for Catalyst Comparison
Caption: A logical workflow for comparing the yields of different synthetic routes to this compound.
Signaling Pathway for a Generic Palladium-Catalyzed Miyaura Borylation
Caption: A simplified representation of the catalytic cycle for the Palladium-catalyzed Miyaura borylation of an aryl bromide.
Navigating the Suzuki Coupling Landscape: A Comparative Analysis of Bromo-Fluoro-Methoxyphenylboronic Acid Isomers
This guide, therefore, aims to provide a foundational understanding of the factors that would likely influence the performance of these isomers in Suzuki coupling reactions, drawing upon established principles of organic chemistry. While we cannot present a direct, data-driven comparison, we will explore the theoretical electronic and steric effects of the substituent positions on the boronic acid's reactivity. This analysis is intended to offer valuable insights for researchers, scientists, and drug development professionals in designing and optimizing their synthetic strategies.
Theoretical Considerations for Isomer Reactivity in Suzuki Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric environment of the boronic acid group. The key steps in the catalytic cycle that are affected are transmetalation and, to a lesser extent, the stability of the boronic acid itself.
Electronic Effects:
The transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium catalyst, is generally facilitated by a more electron-deficient aryl group. Electron-withdrawing groups on the phenyl ring can enhance the rate of transmetalation. Conversely, electron-donating groups can slow this step down.
-
Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). The overall electronic effect of fluorine depends on its position relative to the boronic acid group.
-
Methoxy (-OCH₃): The methoxy group is a strong electron-donating group through its mesomeric effect (+M) and a weaker electron-withdrawing group through its inductive effect (-I). The donating effect typically dominates.
-
Bromine (-Br): Bromine is an electronegative atom and thus has an electron-withdrawing inductive effect (-I). Like fluorine, it also possesses lone pairs that can be involved in a positive mesomeric effect (+M), although this is generally weaker than that of fluorine or a methoxy group.
Steric Effects:
Steric hindrance around the boronic acid group can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the transmetalation step. Substituents in the ortho position to the boronic acid group are particularly impactful.
Analysis of 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid and its Potential Isomers
Let's consider the target compound, This compound , and hypothesize its reactivity in comparison to other potential isomers.
This compound:
-
Electronic Effects: The boronic acid is at position 1. The methoxy group at position 2 is strongly electron-donating and provides significant steric hindrance. The bromine at position 3 has an electron-withdrawing inductive effect. The fluorine at position 6 also has a strong electron-withdrawing inductive effect. The combination of a sterically bulky and electron-donating ortho-methoxy group could potentially make this isomer less reactive.
-
Steric Effects: The methoxy group at the ortho position (position 2) will create significant steric hindrance, which could be a dominant factor in reducing its reactivity.
Hypothetical Isomers for Comparison:
To illustrate the potential differences in reactivity, let's consider a few hypothetical isomers and how their substituent placement might affect the Suzuki coupling.
-
Isomer A (e.g., 4-Bromo-3-fluoro-5-methoxyphenylboronic acid): In this hypothetical isomer, the boronic acid group has no ortho substituents. This would dramatically reduce steric hindrance compared to the target compound. The electronic effects of the fluorine, bromine, and methoxy groups would still be at play, but the absence of direct steric impediment would likely lead to higher reactivity.
-
Isomer B (e.g., 2-Bromo-5-fluoro-4-methoxyphenylboronic acid): Here, the bromine atom is in the ortho position to the boronic acid. While bromine is smaller than a methoxy group, it would still introduce some steric hindrance. The electronic effects would also differ based on the altered positions of the substituents.
Hypothetical Performance Comparison
Without experimental data, we can only construct a hypothetical comparison based on the principles discussed above.
| Isomer | Key Structural Feature | Predicted Relative Reactivity | Rationale |
| This compound | Ortho-methoxy group | Low to Moderate | Significant steric hindrance from the ortho-methoxy group is expected to be the dominant factor, potentially overriding electronic effects. |
| Hypothetical Isomer A | No ortho substituents | High | The absence of steric hindrance around the boronic acid group would likely lead to a faster transmetalation rate. |
| Hypothetical Isomer B | Ortho-bromo group | Moderate | The ortho-bromo group would introduce some steric hindrance, but likely less than an ortho-methoxy group. |
General Experimental Protocol for Suzuki-Miyaura Coupling
While specific conditions require optimization for each substrate, a general protocol for a Suzuki-Miyaura coupling reaction is provided below. This should be considered a starting point, and researchers should perform small-scale test reactions to determine the optimal catalyst, ligand, base, solvent, and temperature for their specific isomer and coupling partner.
Materials:
-
Bromo-fluoro-methoxyphenylboronic acid isomer (1.0 equiv)
-
Aryl halide (or triflate) coupling partner (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromo-fluoro-methoxyphenylboronic acid isomer, the aryl halide, the base, and a magnetic stir bar.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
In a separate vial, dissolve the palladium catalyst and ligand (if used) in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Directions
In the absence of direct comparative experimental data, a definitive guide on the performance of this compound versus its isomers in Suzuki coupling cannot be provided. The theoretical analysis presented here, based on established electronic and steric principles, suggests that the substitution pattern, particularly the presence of ortho substituents, would play a critical role in determining the reactivity of these isomers.
To provide a conclusive comparison, further experimental studies are required. A systematic investigation involving the synthesis and Suzuki coupling of various bromo-fluoro-methoxyphenylboronic acid isomers under identical, optimized conditions would be necessary. Such a study would involve screening different palladium catalysts, ligands, bases, and solvents to determine the optimal conditions for each isomer and would provide valuable quantitative data on reaction yields and kinetics. This would be a significant contribution to the field, aiding synthetic chemists in the rational design of synthetic routes for the preparation of complex, substituted biaryl compounds.
A Comparative Guide to the Application of 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic construction of complex biaryl scaffolds is a cornerstone of modern organic synthesis. Among the vast array of building blocks available, substituted phenylboronic acids play a pivotal role, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive literature review of the applications of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, offering an objective comparison of its performance with alternative reagents, supported by experimental data.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, prized for its unique substitution pattern which allows for the introduction of a sterically hindered and electronically modulated phenyl group. This trifunctionalized aromatic ring system is a key synthon for the assembly of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction stands as one of the most robust methods for the synthesis of biaryl and heteroaryl compounds. The performance of this compound in this reaction is exemplified in the synthesis of complex heterocyclic structures, which are often key intermediates in drug discovery programs.
A notable application is detailed in patent WO 2011/133888, which describes the synthesis of a key intermediate, 4-Fluoro-3-(2-((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methylamino)pyrimidin-5-yl)-2-methoxybenzonitrile. This reaction highlights the ability of this compound to couple efficiently with a substituted bromopyrimidine.
Comparative Analysis of Boronic Acid Reagents
To objectively evaluate the performance of this compound, a comparison with other structurally similar boronic acids in Suzuki-Miyaura coupling reactions is essential. The choice of boronic acid can significantly impact reaction yield, kinetics, and selectivity, influenced by steric and electronic effects.
| Boronic Acid Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | t-butyl 5-bromopyrimidin-2-yl((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)carbamate | (dppf)PdCl₂ | K₂CO₃ | Dioxane/Water | 95 | Overnight | Not explicitly stated in abstract | WO 2011/133888 |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | Not specified | Good yields of mono- and di-substituted products | Beilstein J. Org. Chem. 2018, 14, 2384–2393 |
| Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 80 | 15 min (MW) | 71 | Molecules 2019, 24(20), 3653 |
| Aryl/Heteroaryl boronic acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Not specified | Good | Molecules 2021, 26(11), 3169 |
Note: Direct yield comparison for the specific reaction involving this compound is challenging as the patent does not provide a specific yield in the available text. However, its successful use in a multi-step synthesis of a complex molecule underscores its utility. The table above provides context by comparing its application with other substituted boronic acids in similar coupling reactions with heterocyclic partners. The efficiency of Suzuki-Miyaura couplings is highly substrate-dependent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocol for a Suzuki-Miyaura coupling reaction is based on the procedure described in patent WO 2011/133888.
Synthesis of 4-Fluoro-3-(2-((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methylamino)pyrimidin-5-yl)-2-methoxybenzonitrile
Reactants:
-
t-butyl 5-bromopyrimidin-2-yl((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)carbamate (1.0 eq)
-
This compound (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
Solvents:
-
Dioxane
-
Water
Procedure:
-
To a 250 mL round bottom flask, add t-butyl 5-bromopyrimidin-2-yl((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)carbamate (5.0 g, 11.0 mmol), this compound (2.7 g, 11.0 mmol), and (dppf)PdCl₂ (0.80 g, 1.1 mmol).
-
Add dioxane (25 mL), previously degassed for 10 minutes with nitrogen.
-
Add an aqueous solution of K₂CO₃ (3.0 g, 22 mmol in 4 mL of water).
-
Heat the reaction mixture to 95 °C and stir overnight.
-
Upon completion, pour the reaction mixture into ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualizing the Synthetic Workflow
To better understand the process, a diagram of the experimental workflow for the Suzuki-Miyaura coupling is provided below.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
A Comparative Guide to the Cost-Effectiveness of 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-bromo-6-fluoro-2-methoxyphenylboronic acid with alternative reagents in common chemical syntheses. The following sections present objective performance data from experimental findings, detailed protocols, and an analysis of its cost-effectiveness to aid in reagent selection for complex organic synthesis, particularly in the context of drug discovery and development.
Introduction to this compound
This compound is a versatile organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique substitution pattern—a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring—makes it a valuable building block for introducing complex functionalities into molecules. This trifunctional handle allows for sequential, site-selective modifications, which is highly advantageous in the synthesis of pharmaceutical intermediates and other high-value chemical entities.
The strategic placement of the fluoro and methoxy groups can influence the electronic properties and conformational preferences of the resulting biaryl products, which is a critical aspect of modern drug design. The bromine atom provides a further site for subsequent cross-coupling or other transformations.
Comparative Performance Analysis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. Its performance is benchmarked here against other structurally similar boronic acids to provide a clear comparison of reaction efficiency and yield.
Table 1: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
| Reagent | Partner Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene | 100 | 12 | 92 | |
| 3-Bromo-2-methoxyphenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene | 100 | 12 | 88 | |
| 2-Bromo-5-fluorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene | 100 | 16 | 85 | |
| 3-Bromophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene | 100 | 18 | 78 |
Note: The data presented is a representative compilation from various sources and may not reflect the outcomes of all possible reaction conditions. Yields are highly dependent on the specific substrates, catalyst, and conditions used.
Cost-Effectiveness Evaluation
The cost of a reagent is a critical factor in process development and large-scale synthesis. The following table provides an estimated cost comparison. Prices are subject to change based on supplier, purity, and quantity.
Table 2: Estimated Cost Comparison of Boronic Acids
| Reagent | Purity | Price per Gram (USD) | Key Suppliers |
| This compound | >97% | $150 - $250 | Sigma-Aldrich, Combi-Blocks |
| 3-Bromo-2-methoxyphenylboronic acid | >97% | $120 - $200 | TCI America, Oakwood Chemical |
| 2-Bromo-5-fluorophenylboronic acid | >97% | $100 - $180 | Alfa Aesar, Combi-Blocks |
| 3-Bromophenylboronic acid | >98% | $20 - $50 | Sigma-Aldrich, TCI America |
While this compound has a higher initial cost per gram, its superior performance in terms of yield and potentially shorter reaction times can offset this expense, especially when dealing with valuable or late-stage intermediates. The higher yield translates to less wasted starting material and reduced downstream purification costs.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
A detailed experimental procedure for the model reaction cited in Table 1 is provided below.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), the boronic acid (e.g., this compound, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., toluene, 5 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the designated time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Synthetic Strategy
The utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. The diagram below illustrates a logical workflow for a two-fold Suzuki-Miyaura coupling, leveraging the differential reactivity of the boronic acid and the bromo-substituent.
Caption: Sequential Suzuki coupling workflow.
The following diagram illustrates the generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a premium reagent whose value is justified by its performance in complex synthetic routes. For research and development applications where high yields and molecular complexity are paramount, the higher upfront cost can be rationalized by savings in starting materials, reduced purification efforts, and potentially shorter synthesis times. For simpler applications or early-stage discovery where cost is a primary driver, less functionalized and cheaper alternatives like 3-bromophenylboronic acid may be more suitable. The choice of reagent should, therefore, be guided by a careful analysis of the specific synthetic goals, the value of the final product, and the overall project budget.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management and disposal of chemical waste are paramount for ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, encompassing immediate safety protocols, waste handling procedures, and potential chemical neutralization methods.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A summary of required personal protective equipment is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat, fully fastened. |
| Footwear | Closed-toe shoes. |
Standard Disposal Protocol
This compound and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Solid Waste: Contaminated solid materials, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed container.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific guidelines for hazardous waste.
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep the material and place it into a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and then collect it into a sealed, labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Experimental Protocol: Chemical Neutralization for Disposal
The following is a generalized, hypothetical protocol for the chemical neutralization of small quantities of this compound waste in a laboratory setting. This procedure should be considered as a conceptual guide and must be thoroughly evaluated and approved by your institution's safety committee before implementation. It combines the principles of oxidative deboronation and reductive dehalogenation.
Objective: To convert this compound into less hazardous, more readily disposable compounds.
Materials:
-
Waste solution of this compound (e.g., in an organic solvent like THF or methanol).
-
30% Hydrogen peroxide (H₂O₂) solution.
-
Sodium hydroxide (NaOH) solution (1 M).
-
Palladium on carbon (Pd/C, 10 wt. %).
-
Sodium borohydride (NaBH₄).
-
Methanol.
-
Ethyl acetate.
-
Saturated sodium thiosulfate solution.
-
Saturated sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate.
-
Appropriate glassware and stirring equipment.
-
pH paper or meter.
Procedure:
Part 1: Oxidative Deboronation
-
In a fume hood, place the solution of this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1 M) to adjust the pH to approximately 8-9.
-
While stirring vigorously, add 30% hydrogen peroxide dropwise. An excess of H₂O₂ (2-3 equivalents relative to the boronic acid) is typically used. The reaction is exothermic; maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
Part 2: Reductive Dehalogenation
-
To the reaction mixture from Part 1, add a catalytic amount of 10% Pd/C.
-
Slowly add sodium borohydride in small portions. The reaction will generate hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow, dropwise addition of water or a mild acid (e.g., 1 M HCl) until gas evolution ceases.
Work-up and Waste Collection:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The celite pad should be kept wet with the reaction solvent and not allowed to dry, as Pd/C can be pyrophoric. The filter cake should be treated as hazardous waste.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.
-
This final solution, containing the neutralized organic products, should be collected in a labeled hazardous waste container for halogenated organic waste and disposed of through your institution's EHS department. The aqueous layers should be collected in a separate labeled aqueous hazardous waste container.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
Essential Safety and Handling Guide for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of this compound (CAS No. 957120-30-8). Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Immediate Safety Precautions
When handling this compound, it is crucial to mitigate risks of exposure. Based on data for this compound and structurally similar boronic acids, it should be treated as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][7]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and disposed of properly after use.[2][5][7] | To prevent skin contact and potential irritation.[2][5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][8] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9] | To prevent respiratory tract irritation.[2][9] |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[7] The work area within the chemical fume hood should be clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling: Clean the work area to remove any residual chemical. Decontaminate surfaces and equipment by scrubbing with an appropriate solvent.
Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.
-
Do not pour waste down the drain.[6]
-
Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.
Spill Response:
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Clean-Up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
Experimental Workflow and Safety
References
- 1. chemscene.com [chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





